molecular formula C12H8Se3 B8473811 2,5-di(selenophen-2-yl)selenophene CAS No. 67308-30-9

2,5-di(selenophen-2-yl)selenophene

Cat. No.: B8473811
CAS No.: 67308-30-9
M. Wt: 389.1 g/mol
InChI Key: GXFXPQDUKFAMCP-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Heterocyclic π-Conjugated Materials

The journey of heterocyclic π-conjugated materials began in the early 19th century with the discovery of compounds like furan, pyrrole, and thiophene (B33073). numberanalytics.com These aromatic rings, containing heteroatoms such as oxygen, nitrogen, and sulfur, laid the groundwork for a new era in organic chemistry. numberanalytics.com Initially, their applications were found in dyes and pharmaceuticals. numberanalytics.com However, the realization of their potential in electronic applications did not manifest until the mid-20th century with the discovery of the conductive nature of conjugated polymers. researchgate.net

Polythiophenes, in particular, became one of the most extensively studied classes of conducting polymers due to their excellent charge transport properties and processability. rsc.orgjuniperpublishers.com This extensive research into polythiophenes paved the way for the exploration of their heavier chalcogen analogues, leading to the investigation of selenophenes. rsc.orgresearchgate.net The evolution from simple heterocycles to complex conjugated polymers has been a continuous effort to fine-tune the electronic and physical properties of these materials for various technological applications. ucm.esmdpi.com

Rationale for Selenophene (B38918) Inclusion in Organic Electronics

The substitution of sulfur with selenium in conjugated systems is a strategic design choice driven by the unique properties of the selenium atom. Selenophene, the selenium analogue of thiophene, offers several advantages in the realm of organic electronics. nih.govontosight.ai The larger atomic radius of selenium compared to sulfur leads to a lower aromaticity in the selenophene ring. nih.gov This results in a more quinoidal character in the polymer backbone, which is associated with a lower band gap and enhanced intermolecular interactions. rsc.orgresearchgate.net

Furthermore, the C-Se bond is weaker than the C-S bond, which can influence the material's processability and morphology. nih.govacs.org The inclusion of selenium has been shown to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of molecules, leading to a narrower optical band gap and improved light absorption efficiency. nih.gov These characteristics make selenophene-based materials highly attractive for applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). nih.govresearchgate.net The stronger electron-donating ability of selenophene compared to thiophene also plays a crucial role in tuning the electronic properties of the resulting materials. nih.gov

Structural Significance of 2,5-Di(selenophen-2-yl)selenophene within Oligoselenophene and Polyselenophene Frameworks

2,5-Di(selenophen-2-yl)selenophene , a trimer of selenophene, represents a well-defined model compound to understand the fundamental structure-property relationships in longer polyselenophene chains. Oligomers like this are crucial for establishing how properties evolve with increasing chain length. ucm.es The 2,5-linkage ensures a high degree of π-conjugation along the backbone, which is essential for efficient charge transport.

The planarity of the molecular backbone is a key factor influencing the electronic properties of conjugated polymers. Oligo- and polyselenophenes are known to be more difficult to twist than their thiophene counterparts, leading to a more planar structure. rsc.orgresearchgate.net This increased planarity, along with stronger intermolecular Se-Se interactions, facilitates better solid-state packing, which is critical for achieving high charge carrier mobility in thin-film devices. beilstein-journals.org Therefore, studying the crystal structure and molecular packing of 2,5-di(selenophen-2-yl)selenophene provides invaluable insights into the morphology and performance of related polyselenophenes in electronic applications.

Properties

CAS No.

67308-30-9

Molecular Formula

C12H8Se3

Molecular Weight

389.1 g/mol

IUPAC Name

2,5-di(selenophen-2-yl)selenophene

InChI

InChI=1S/C12H8Se3/c1-3-9(13-7-1)11-5-6-12(15-11)10-4-2-8-14-10/h1-8H

InChI Key

GXFXPQDUKFAMCP-UHFFFAOYSA-N

Canonical SMILES

C1=C[Se]C(=C1)C2=CC=C([Se]2)C3=CC=C[Se]3

Origin of Product

United States

Synthesis and Characterization

The synthesis of 2,5-di(selenophen-2-yl)selenophene and other 2,5-disubstituted selenophenes can be achieved through various synthetic routes. One common approach involves the cyclization of terminal alkynes with elemental selenium, often catalyzed by copper. rsc.org This method is valued for its atom and step economy. rsc.org Another established method is the direct selenation of 1,4-diarylbutane-1,4-diones using reagents like Woollins' reagent. researchgate.net

Characterization of the resulting compound relies on a combination of spectroscopic and crystallographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H, 13C, and 77Se NMR, is instrumental in confirming the molecular structure. nih.govacs.org X-ray crystallography provides definitive information about the solid-state packing and molecular geometry, including bond lengths and torsional angles between the selenophene (B38918) rings. nih.govacs.org

Below is a table summarizing typical characterization data for a 2,5-diarylselenophene, which serves as a representative example for the class of compounds to which 2,5-di(selenophen-2-yl)selenophene belongs.

Characterization TechniqueObservation
1H NMR Signals corresponding to the aromatic protons on the selenophene rings.
13C NMR Resonances for the carbon atoms of the selenophene rings.
77Se NMR A characteristic signal confirming the presence of the selenium heteroatom. nih.govacs.org
Mass Spectrometry Molecular ion peak corresponding to the calculated molecular weight.
X-ray Crystallography Reveals a planar or near-planar conformation of the oligoselenophene backbone and details of intermolecular interactions. beilstein-journals.org

Electronic and Optical Properties

The electronic and optical properties of 2,5-di(selenophen-2-yl)selenophene are central to its potential in organic electronics. The extended π-conjugation along the three selenophene (B38918) rings results in a relatively low HOMO-LUMO gap, enabling the absorption of light in the visible region of the electromagnetic spectrum.

The incorporation of selenium generally leads to a red-shift in the absorption and emission spectra compared to analogous thiophene (B33073) compounds. researchgate.net This is a direct consequence of the higher energy of the HOMO and the lower energy of the LUMO in selenophene-containing materials. nih.gov The electrochemical properties, typically studied by cyclic voltammetry, provide information about the HOMO and LUMO energy levels and the electrochemical stability of the compound.

The following interactive table presents typical electronic and optical data for oligoselenophenes, providing a reference for the expected properties of 2,5-di(selenophen-2-yl)selenophene .

PropertyTypical Value/Observation
Absorption Maximum (λmax) Red-shifted compared to oligothiophenes, often in the visible range.
Emission Maximum (λem) Fluorescence in the visible spectrum.
HOMO Energy Level Typically in the range of -5.0 to -5.5 eV.
LUMO Energy Level Generally between -2.5 and -3.0 eV.
Electrochemical Band Gap Lower than corresponding thiophene oligomers. rsc.org

Charge Transport Characteristics

Efficient charge transport is a prerequisite for high-performance organic electronic devices. In materials like 2,5-di(selenophen-2-yl)selenophene , charge transport occurs through the hopping of charge carriers (holes or electrons) between adjacent molecules in the solid state. The efficiency of this process is highly dependent on the degree of intermolecular electronic coupling, which is dictated by the molecular packing and orbital overlap.

As previously mentioned, the planarity of the oligoselenophene backbone and the potential for strong intermolecular Se-Se interactions are advantageous for creating well-ordered solid-state structures with significant π-π stacking. beilstein-journals.orgrsc.org This ordered packing leads to higher charge carrier mobilities. The charge transport characteristics are often evaluated in an OFET configuration, where the mobility of the charge carriers can be measured. Selenophene-based polymers have demonstrated high hole mobilities, making them suitable for p-type semiconductor applications. researchgate.net

This table summarizes key parameters related to the charge transport in oligoselenophene-based materials.

ParameterSignificance
Charge Carrier Mobility (µ) A measure of how quickly charge carriers move through the material. Higher values are desirable for fast-switching transistors.
Molecular Packing The arrangement of molecules in the solid state. A high degree of order and π-stacking facilitates efficient charge transport. rsc.org
Intermolecular Interactions Non-covalent forces, such as Se-Se interactions and π-π stacking, that influence the molecular packing and electronic coupling between molecules. beilstein-journals.org

Future Research Directions and Translational Perspectives for Selenophene Based Materials

Innovations in Synthetic Methodologies for Oligoselenophenes and Polymers

The synthesis of well-defined oligoselenophenes and their corresponding polymers is fundamental to advancing the field. While established methods like Stille and Suzuki cross-coupling reactions have been instrumental, future research should focus on developing more efficient, sustainable, and scalable synthetic protocols. ontosight.aibeilstein-journals.org

Recent advancements include the development of copper-catalyzed regioselective [2+2+1] cyclization of terminal alkynes with elemental selenium, offering a highly atom- and step-economical route to 2,5-disubstituted selenophenes. rsc.orgresearchgate.net Another promising approach involves the use of Woollins' reagent for the selenation of 1,4-diarylbutane-1,4-diones, providing excellent yields of 2,5-diarylselenophenes. researchgate.net

Future innovations should target:

Direct C-H Arylation: Developing methods for the direct C-H arylation of selenophene (B38918) cores would eliminate the need for pre-functionalization (e.g., halogenation or stannylation), reducing synthetic steps and waste.

Flow Chemistry: Implementing flow chemistry for the synthesis of oligoselenophenes could offer better control over reaction parameters, leading to higher yields, improved purity, and enhanced scalability.

"Green" Chemistry Approaches: The exploration of more environmentally friendly solvents, lower reaction temperatures, and catalysts based on earth-abundant metals will be crucial for the sustainable production of these materials. psu.edu

Polymerization Techniques: Advancing polymerization techniques to achieve high molecular weight polyselenophenes with controlled regioregularity is essential for optimizing the performance of electronic devices.

Integration of Advanced Machine Learning and Artificial Intelligence in Material Design

The vast chemical space of possible selenophene-based oligomers and polymers presents a significant challenge for traditional, trial-and-error-based research. Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize the discovery and design of new materials with tailored properties. researchgate.netrsc.orgias.ac.innih.govrsc.org

The application of AI in this field can be multifaceted:

Property Prediction: ML models, such as graph neural networks, can be trained on existing experimental and computational data to predict the electronic and optical properties of novel selenophene derivatives, accelerating the screening of potential candidates. rsc.orgnih.gov

Inverse Design: Generative models, including variational autoencoders (VAEs) and generative adversarial networks (GANs), can be employed for the inverse design of molecules, proposing new chemical structures with desired functionalities.

Reaction Prediction and Synthesis Planning: AI tools can assist in predicting the outcomes of chemical reactions and devising optimal synthetic routes, streamlining the experimental workflow. researchgate.net

Data-Driven Discovery: By analyzing large datasets from the scientific literature and computational databases, ML algorithms can identify hidden structure-property relationships and guide the design of next-generation materials. youtube.comyoutube.com

The development of robust and accurate ML models will require the generation of large, high-quality datasets of selenophene-based materials and their properties.

Expanding the Scope of Device Applications beyond Conventional Organic Electronics

While oligoselenophenes have shown great promise in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), future research should explore their potential in a wider range of unconventional electronic and bioelectronic applications. rsc.orgresearchgate.netmdpi.comnih.govmit.edu

Promising areas for future exploration include:

Non-Linear Optics (NLO): The high polarizability of the selenium atom can lead to significant second- and third-order NLO responses, making selenophene-based materials attractive for applications in optical switching, frequency conversion, and optical limiting. rsc.orgias.ac.inasianjournalofphysics.comnih.govyoutube.com Theoretical studies on selenophene-annulated expanded helicenes have already shown promising first hyperpolarizability values. rsc.org

Thermoelectrics: The unique electronic structure and potential for low thermal conductivity in selenium-containing compounds make them interesting candidates for thermoelectric materials, which can convert waste heat into electricity. mit.edureading.ac.ukrsc.orgrsc.orgnih.gov The figure-of-merit (ZT) is a key parameter in this field, and materials engineering will be crucial for its enhancement.

Biosensors and Bioelectronics: The biocompatibility and electronic properties of selenophene derivatives could be harnessed for the development of advanced biosensors and bioelectronic interfaces. nih.govyoutube.comyoutube.comnih.gov For instance, genetically encoded fluorescent nanosensors for selenium detection have been developed, showcasing the potential for bio-integration. nih.gov Selenophene-based materials could be used as the active layer in sensors for various biomolecules.

The following table provides representative data for the electronic and optical properties of a related oligoselenophene, 2,5-bis(5-hexylthiophen-2-yl)selenophene, which can serve as a benchmark for future studies on 2,5-di(selenophen-2-yl)selenophene.

PropertyValue
HOMO Energy Level -5.1 eV
LUMO Energy Level -2.4 eV
Electrochemical Band Gap 2.7 eV
Optical Band Gap 2.9 eV
Absorption Maximum (in solution) 430 nm
Emission Maximum (in solution) 520 nm

Note: This data is for a representative, closely related compound and is intended for illustrative purposes. Specific values for 2,5-di(selenophen-2-yl)selenophene may vary.

Unraveling Complex Structure-Property-Performance Relationships

A deep understanding of the intricate relationships between molecular structure, material properties, and device performance is paramount for the rational design of high-performance selenophene-based materials. nih.govnih.gov

Key aspects to investigate include:

Influence of Heteroatom Placement: Systematically studying how the position and number of selenium atoms within an oligomer or polymer backbone affect the electronic structure, charge transport, and optical properties.

Role of Substituents: Investigating the impact of different side chains on solubility, molecular packing, and intermolecular interactions, which in turn influence the bulk material properties.

Solid-State Packing and Morphology: Utilizing advanced characterization techniques, such as grazing-incidence wide-angle X-ray scattering (GIWAXS) and atomic force microscopy (AFM), to correlate the thin-film morphology and crystal packing with device performance.

Theoretical Modeling: Employing high-level quantum chemical calculations to gain insights into the fundamental electronic and photophysical processes occurring in these materials, and to predict the properties of yet-to-be-synthesized compounds. The planarity of the selenophene ring is a key structural feature influencing its electronic properties.

By combining experimental synthesis and characterization with theoretical modeling and data-driven approaches, the scientific community can accelerate the development of novel selenophene-based materials with tailored properties for a wide array of technological applications.

Q & A

Q. Key Factors Affecting Purity :

  • Catalyst selection: Pd(dppf)Cl₂ outperforms Pd(OAc)₂/PPh₃ in Suzuki reactions, improving yields from <5% to >70% .
  • Purification: Column chromatography (petroleum ether:ethyl acetate) isolates mono-alkylated products from dialkylated by-products .

How does the selenophene core influence electronic properties compared to thiophene analogues?

Basic Research Focus
Selenophene’s larger atomic radius and enhanced polarizability vs. thiophene lead to:

  • Lower LUMO levels (-3.8 eV vs. -3.5 eV for thiophene derivatives), improving electron affinity .
  • Stronger orbital overlap with metal clusters (e.g., Fe₄), enhancing charge transfer and chemisorption exothermicity (ΔG = -45 kJ/mol) .
  • Higher hole/electron mobility in polymers (e.g., 0.12 cm²/V·s in selenophene vs. 0.08 cm²/V·s in thiophene-based OFETs) .

Methodological Insight :
Use cyclic voltammetry for LUMO estimation and UV-vis spectroscopy to track π→π* transitions altered by selenium’s polarizability .

How can contradictory data on charge transport properties in selenophene-based polymers be resolved?

Advanced Research Focus
Contradictions arise from backbone rigidity vs. selenium’s conformational flexibility. For example:

  • Enhanced mobility in selenophene-pyrrolo[3,4-c]pyrrole-1,4-dione (DPP) polymers due to planar backbones .
  • Reduced crystallinity in selenophene-thiadiazole copolymers due to steric hindrance .

Q. Resolution Strategies :

  • DFT calculations : Map orbital delocalization and backbone torsion angles .
  • In-situ GIWAXS : Correlate crystallinity with charge mobility in thin films .
  • Doping studies : Monitor ion uptake (e.g., Na⁺) via electrochemical impedance spectroscopy .

What strategies optimize catalytic conditions for cross-coupling reactions in selenophene synthesis?

Advanced Research Focus
Catalyst Screening :

  • Pd(dppf)Cl₂ yields 70–86% in Suzuki coupling vs. <5% with Pd(OAc)₂/PPh₃ .
  • Pd(PPh₃)₄ in Stille coupling achieves 76–83% yields in selenophene-aryl couplings .

Q. Reaction Parameter Optimization :

  • Bromination control : Use 2–4 equivalents of Br₂ to selectively synthesize 2,5-dibromoselenophene (yield >80%) over tetrabrominated by-products .
  • Solvent selection : Toluene/water (1:1) enhances Suzuki coupling efficiency vs. THF .

How to address by-product formation during alkylation of selenophene derivatives?

Advanced Research Focus
By-Product Mitigation :

  • Microwave-assisted alkylation : Reduces dialkylated by-products from 30–40% to <10% by precise temperature control .
  • Stoichiometric tuning : Limit chloroethyl pyrrolidine to 1.2 equivalents to favor mono-alkylation .

Q. Analytical Validation :

  • ¹H NMR integration : Quantify mono-/dialkylated ratios via aromatic proton signals (δ 7.2–8.5 ppm) .
  • HPLC-MS : Detect trace by-products (<1%) post-column purification .

What methodologies validate the regioselectivity of selenophene functionalization?

Advanced Research Focus
Regioselective Bromination :

  • N-bromosuccinimide (NBS) in DMF selectively brominates 2,5-positions (>90% selectivity) .
  • Tetrabromoselenophene debromination : Zn/AcOH selectively removes 2,5-bromines, yielding 3,4-dibromoselenophene for asymmetric functionalization .

Q. Characterization Tools :

  • X-ray crystallography : Confirm substituent positions in single crystals .
  • NOESY NMR : Detect spatial proximity of substituents in solution .

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